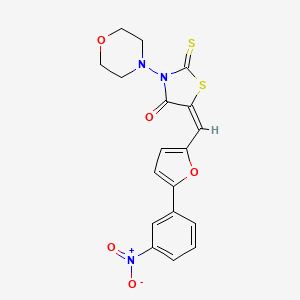
(E)-3-morpholino-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a morpholino group, a furan ring, a nitrophenyl group, and a thioxothiazolidinone group. These groups are common in many bioactive compounds and could potentially impart a variety of biological activities to the compound .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar functional groups are often synthesized through condensation reactions or cycloaddition reactions . For example, furan derivatives can be synthesized through reactions of furfural with various reagents .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple rings and functional groups. The morpholino group could potentially form hydrogen bonds with other molecules, while the nitrophenyl group could participate in pi stacking interactions. The thioxothiazolidinone group is a heterocyclic ring that could contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the compound .Aplicaciones Científicas De Investigación
Anticancer and Antiangiogenic Effects
One of the prominent applications of thioxothiazolidin-4-one derivatives is in cancer research. A study by Chandrappa et al. (2010) synthesized various thioxothiazolidin-4-one derivatives and tested their effects on mouse Ehrlich Ascites Tumor. These compounds showed significant reduction in tumor volume and cell number, and increased the life span of EAT-bearing mice. Moreover, they exhibited strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Antitumor Agents
Matiichuk et al. (2020) focused on the synthesis of derivatives using 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, which led to compounds with notable antitumor properties. These derivatives were compared to reference drugs like 5-fluorouracil, cisplatin, and curcumin, with one of the lead compounds showing superior effectiveness (Matiichuk et al., 2020).
Antimicrobial Activities
Another research avenue is the antimicrobial potential of related compounds. Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide. These compounds, after rigorous structural characterization, displayed activity against various microorganisms (Başoğlu et al., 2013).
Cytotoxicity and Apoptosis Induction
A study by Chandrappa et al. (2009) explored the anticancer effect of thiazolidinone derivatives on human leukemia cells. These compounds showed dose-dependent antiproliferative activity and induced apoptosis in leukemia cell lines (Chandrappa et al., 2009).
Molecular and Solid State Structure Analysis
The molecular and solid-state structures of related compounds have also been investigated. Rahmani et al. (2017) synthesized and characterized a compound structurally similar to the one , providing insights into intermolecular interactions and solid-state molecular structure (Rahmani et al., 2017).
Structural and Spectral Analysis
Franklin et al. (2011) analyzed the crystal structure of a related benzothiazole derivative, offering insights into the compound's conformation and hydrogen bonding interactions (Franklin et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(5E)-3-morpholin-4-yl-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c22-17-16(28-18(27)20(17)19-6-8-25-9-7-19)11-14-4-5-15(26-14)12-2-1-3-13(10-12)21(23)24/h1-5,10-11H,6-9H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAKLMHTDWXNQG-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-morpholino-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2941659.png)

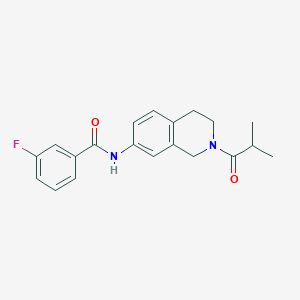
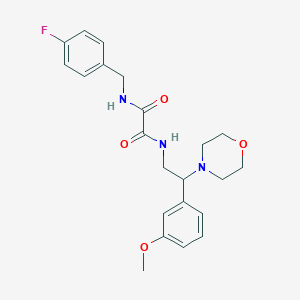
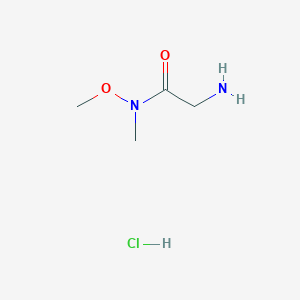
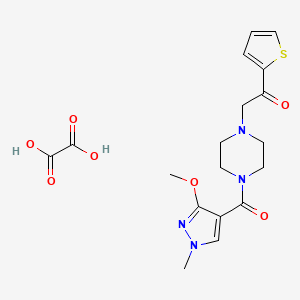
![4-allyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2941670.png)
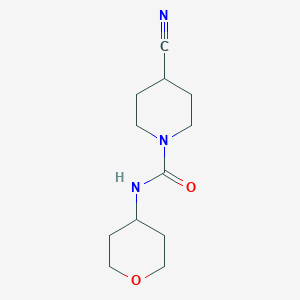

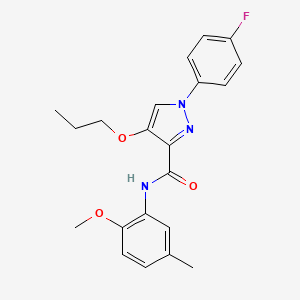
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2941677.png)
![3-[Methyl(propan-2-yl)amino]propanenitrile](/img/structure/B2941678.png)
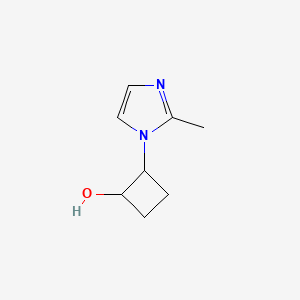
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941681.png)